molecular formula C12H18Cl2N2 B7898461 (2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride

(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B7898461
M. Wt: 261.19 g/mol
InChI Key: BSZKPKSNTQJBAK-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzyl group and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The amine group can undergo oxidation to form corresponding nitroso or nitro derivatives, and reduction reactions can convert it to secondary or tertiary amines.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.

    Oxidation: Hydrogen peroxide or potassium permanganate as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Hydrolysis: Aqueous solutions of strong acids or bases.

Major Products Formed

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Hydrolysis: Free amine and hydrochloric acid.

Scientific Research Applications

(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: A precursor in the synthesis of (2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride.

    Piperidin-4-yl-amine: Another precursor used in the synthesis.

    Benzyl chloride: Similar structure but lacks the piperidine ring.

Uniqueness

This compound is unique due to the combination of the 2-chlorobenzyl group and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14-15H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZKPKSNTQJBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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